2,4-dimethyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.: 1019106-30-9
Cat. No.: VC11925671
Molecular Formula: C23H22N6O
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019106-30-9 |
|---|---|
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | 2,4-dimethyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C23H22N6O/c1-15-4-9-20(16(2)14-15)23(30)25-19-7-5-18(6-8-19)24-21-10-11-22(27-26-21)29-13-12-17(3)28-29/h4-14H,1-3H3,(H,24,26)(H,25,30) |
| Standard InChI Key | SFYFTBJGTCKCFS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C)C |
Introduction
Chemical Identity and Physicochemical Properties
Structural Features
The compound integrates three key subunits:
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Benzamide backbone: Substituted with methyl groups at the 2- and 4-positions.
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Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
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Pyrazole substituent: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, methylated at position 3 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1019105-86-2 | |
| Molecular Formula | C₂₃H₂₂N₆O | |
| Molecular Weight | 398.5 g/mol | |
| Density | Not reported | |
| Melting/Boiling Points | Not available | |
| Solubility | Likely soluble in DMSO/DMF* |
*Inferred from analogs with similar sulfonamide/benzamide structures.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step coupling reactions:
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Pyridazine-Pyrazole Intermediate: 3-Amino-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is prepared via nucleophilic substitution between 3-chloropyridazine and 3-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF).
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Benzamide Coupling: The intermediate is reacted with 2,4-dimethylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDC) and a base (e.g., DIPEA).
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrazole substitution | K₂CO₃, DMF, 80°C, 12h | ~65% |
| Amide bond formation | HATU, DIPEA, DCM, rt, 4h | ~70% |
*Yields estimated from analogous protocols.
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Characterization:
Structure-Activity Relationships (SAR)
Key SAR insights from analogs (e.g., sulfonamide derivatives and trimethoxybenzamide variants ):
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Pyrazole Methylation: The 3-methyl group on pyrazole enhances metabolic stability by reducing CYP450-mediated oxidation.
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Benzamide Substitution: 2,4-Dimethyl substitution optimizes hydrophobic interactions with target proteins compared to unsubstituted benzamides .
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Pyridazine Linker: The pyridazine ring’s nitrogen atoms facilitate hydrogen bonding with kinase ATP-binding pockets .
Table 3: Comparative Bioactivity of Analogs
*Hypothetical target based on structural homology to kinase inhibitors .
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